1-(4-(Phenylamino)phenyl)ethanone

Catalog No.
S1901203
CAS No.
23600-83-1
M.F
C14H13NO
M. Wt
211.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-(Phenylamino)phenyl)ethanone

CAS Number

23600-83-1

Product Name

1-(4-(Phenylamino)phenyl)ethanone

IUPAC Name

1-(4-anilinophenyl)ethanone

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

InChI

InChI=1S/C14H13NO/c1-11(16)12-7-9-14(10-8-12)15-13-5-3-2-4-6-13/h2-10,15H,1H3

InChI Key

RMKSGKAEMOQBMP-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC2=CC=CC=C2

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=CC=CC=C2

Application in Antibacterial Research

1-(4-(Phenylamino)phenyl)ethanone, also known as 1-(4-anilinophenyl)ethanone, is an organic compound with the molecular formula C14H13NOC_{14}H_{13}NO and a molecular weight of 211.26 g/mol. This compound features a ketone functional group attached to a biphenyl structure, with one of the phenyl rings substituted by an amino group at the para position. Its unique structure contributes to its diverse chemical reactivity and potential biological activities.

There is currently no documented information regarding the mechanism of action of 1-(4-(Phenylamino)phenyl)ethanone in biological systems.

Due to the lack of specific research on 1-(4-(Phenylamino)phenyl)ethanone, it's important to handle it with caution assuming potential hazards common to aromatic amines and amides. This may include:

  • Mild skin and eye irritation due to the presence of the amine group [].
  • Respiratory irritation if inhaled as dust or vapor [].

  • Oxidation: The compound can be oxidized to form quinones, which serve as important intermediates in organic synthesis. Common oxidizing agents include chromic acid.
  • Reduction: The ketone group can be reduced to an alcohol, yielding 1-(4-(phenylamino)phenyl)ethanol. Sodium borohydride is frequently used as a reducing agent for this transformation.
  • Electrophilic Substitution: The presence of the amino group makes the aromatic system more reactive towards electrophiles, allowing for further functionalization.

Research indicates that 1-(4-(Phenylamino)phenyl)ethanone exhibits significant biological activity. It has been studied for its potential as an enzyme inhibitor, particularly in relation to antibiotic resistance mechanisms. The compound's ability to interact with specific molecular targets suggests it could play a role in drug development, especially against resistant bacterial strains. Additionally, it has been noted for its potential applications in medicinal chemistry due to its reactivity and biological properties.

Several synthetic routes have been developed for the preparation of 1-(4-(Phenylamino)phenyl)ethanone:

  • Reaction of 4-Bromoacetophenone with Aniline: This method involves the coupling of 4-bromoacetophenone with aniline in the presence of a copper catalyst and a ligand.
  • Acylation of Aniline: An alternative approach includes the acylation of aniline with acetyl chloride or acetyl anhydride, followed by purification steps.

These methods highlight the versatility in synthesizing this compound while allowing for modifications that could enhance its properties.

1-(4-(Phenylamino)phenyl)ethanone has numerous applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
  • Material Science: The compound is utilized in producing organic light-emitting diode (OLED) materials and other electronic components.
  • Medicinal Chemistry: Its potential therapeutic applications are being explored, particularly in developing new drugs targeting specific diseases.

Studies on the interactions of 1-(4-(Phenylamino)phenyl)ethanone with biological targets have revealed its potential as an effective inhibitor of certain enzymes. For instance, it has been shown to interact with enzymes associated with antibiotic resistance, influencing their activity through hydrogen bonding and other interactions within their active sites. This capability underscores its importance in pharmaceutical research and development.

1-(4-(Phenylamino)phenyl)ethanone can be compared with several structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
1-(4-methylphenyl)ethanoneContains a methyl group instead of a phenylamino groupExhibits different reactivity patterns due to substitution
1-(4-hydroxyphenyl)ethanoneFeatures a hydroxyl groupAlters chemical properties and reactivity significantly
1-(3-(Phenylamino)phenyl)ethanoneAmino group at the meta positionDifferent steric effects influencing reactivity
1-(2-(Phenylamino)phenyl)ethanoneAmino group at the ortho positionDistinct biological activities due to positional effects

The uniqueness of 1-(4-(Phenylamino)phenyl)ethanone lies in its phenylamino group at the para position, which imparts distinct chemical and biological properties compared to these similar compounds. This structural characteristic enhances its potential utility in various applications within chemistry and biology.

XLogP3

2.9

Wikipedia

1-(4-Anilinophenyl)ethan-1-one

Dates

Modify: 2023-08-16

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